(3,5-Dimethylphenyl)(furan-3-yl)methanol
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Overview
Description
(3,5-Dimethylphenyl)(furan-3-yl)methanol is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol. This compound features a phenyl ring substituted with two methyl groups at positions 3 and 5, and a furan ring attached to a methanol group. It is a versatile compound used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Alkylation: This method involves the reaction of 3,5-dimethylbenzene with furan-3-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction of Ketones: Another approach is the reduction of 3,5-dimethylphenylfuran-3-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethylphenyl)(furan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the aromatic ring, involving electrophilic aromatic substitution with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, heat
Reduction: NaBH4, LiAlH4, room temperature
Substitution: Br2, HNO3, FeBr3 catalyst
Major Products Formed:
Oxidation: 3,5-dimethylphenylfuran-3-one, 3,5-dimethylbenzoic acid
Reduction: 3,5-dimethylphenylfuran-3-ol, 3,5-dimethylphenylfuran-3-aldehyde
Substitution: 3,5-dimethylbromobenzene, 3,5-dimethylnitrobenzene
Scientific Research Applications
(3,5-Dimethylphenyl)(furan-3-yl)methanol is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (3,5-Dimethylphenyl)(furan-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3,5-Dimethylphenyl)(furan-3-yl)methanol is similar to other compounds with phenyl and furan rings, such as:
3,5-Dimethylphenol
Furan-3-carboxylic acid
3,5-Dimethylbenzaldehyde
Uniqueness: What sets this compound apart from these compounds is its specific structural features, such as the presence of both methyl groups on the phenyl ring and the furan ring attached to a methanol group. These structural differences contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(furan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEIHERBDQNVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=COC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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